1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
Brand Name: Vulcanchem
CAS No.: 17639-49-5
VCID: VC0100293
InChI: InChI=1S/C13H15NO4/c1-17-10-4-3-8-7-12(15)14-11(13(16)18-2)6-9(8)5-10/h3-5,11H,6-7H2,1-2H3,(H,14,15)
SMILES: COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester

CAS No.: 17639-49-5

Main Products

VCID: VC0100293

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester - 17639-49-5

CAS No. 17639-49-5
Product Name 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name methyl 8-methoxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylate
Standard InChI InChI=1S/C13H15NO4/c1-17-10-4-3-8-7-12(15)14-11(13(16)18-2)6-9(8)5-10/h3-5,11H,6-7H2,1-2H3,(H,14,15)
Standard InChIKey QWXGDSIAAZSFDS-UHFFFAOYSA-N
SMILES COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1
Canonical SMILES COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1
Synonyms 2,3,4,5-Tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester
PubChem Compound 619323
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator